6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin L Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of naphthalene derivatives with appropriate reagents to form the naphthalenesulfonyl group.
Introduction of functional groups: The core structure is then modified by introducing various functional groups such as isoleucine and tryptophan derivatives under controlled conditions.
Industrial Production Methods
Industrial production of Cathepsin L Inhibitor IV follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Cathepsin L Inhibitor IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Cathepsin L Inhibitor IV with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Cathepsin L Inhibitor IV has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.
Biology: Employed in biological studies to investigate the role of cathepsin L in cellular processes and disease mechanisms.
Medicine: Used in medical research to develop potential therapeutic agents for diseases involving cathepsin L, such as cancer and osteoporosis.
Industry: Applied in industrial processes to develop enzyme inhibitors for various applications.
Mechanism of Action
Cathepsin L Inhibitor IV exerts its effects by selectively inhibiting the activity of cathepsin L. The mechanism involves binding to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the enzymatic activity of cathepsin L, affecting various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cathepsin L Inhibitor IV include:
Cathepsin L Inhibitor II: Another potent inhibitor of cathepsin L with a different chemical structure.
Cathepsin B Inhibitor II: Inhibits cathepsin B, another member of the cathepsin family.
Cathepsin L Inhibitor III: Similar to Cathepsin L Inhibitor IV but with different functional groups
Uniqueness
Cathepsin L Inhibitor IV is unique due to its high selectivity and potency in inhibiting cathepsin L. Its reversible inhibition and cell-permeable properties make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZJVLPAKJIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=O)N)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=NC2=O)N)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.